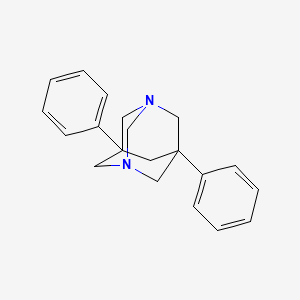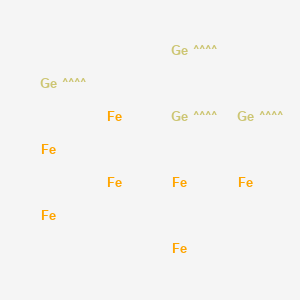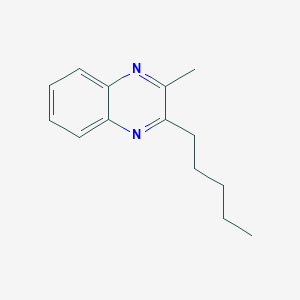
2-Methyl-3-pentylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-pentylquinoxaline is a nitrogen-containing heterocyclic compound, part of the quinoxaline family. Quinoxalines are known for their fused benzene and pyrazine rings, making them significant in both chemistry and biochemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-pentylquinoxaline typically involves the condensation of appropriate o-phenylenediamines with 1,2-dicarbonyl compounds. One common method includes the reaction of 2-methyl-3-pentyl-1,2-diaminobenzene with glyoxal under acidic conditions . The reaction is usually carried out in a solvent like ethanol or acetic acid, with heating to facilitate the condensation process.
Industrial Production Methods: Industrial production of quinoxaline derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are becoming more prevalent . These methods not only enhance the efficiency of the synthesis but also reduce the production of hazardous by-products.
化学反応の分析
Types of Reactions: 2-Methyl-3-pentylquinoxaline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can be performed on the benzene ring of quinoxaline.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Nitroquinoxalines and halogenated quinoxalines.
科学的研究の応用
2-Methyl-3-pentylquinoxaline has diverse applications in scientific research:
作用機序
The mechanism of action of 2-Methyl-3-pentylquinoxaline involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their antimicrobial and anticancer activities . The exact molecular targets can vary depending on the specific derivative and its application.
類似化合物との比較
Quinoxaline: The parent compound with a simpler structure.
2-Methylquinoxaline: Lacks the pentyl group, making it less hydrophobic.
3-Pentylquinoxaline: Lacks the methyl group, affecting its electronic properties.
Uniqueness: 2-Methyl-3-pentylquinoxaline stands out due to its combined methyl and pentyl groups, which enhance its hydrophobicity and potentially its biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
40790-46-3 |
|---|---|
分子式 |
C14H18N2 |
分子量 |
214.31 g/mol |
IUPAC名 |
2-methyl-3-pentylquinoxaline |
InChI |
InChI=1S/C14H18N2/c1-3-4-5-8-12-11(2)15-13-9-6-7-10-14(13)16-12/h6-7,9-10H,3-5,8H2,1-2H3 |
InChIキー |
AIYFKGYZMAYUIG-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=NC2=CC=CC=C2N=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



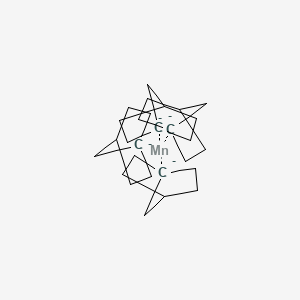
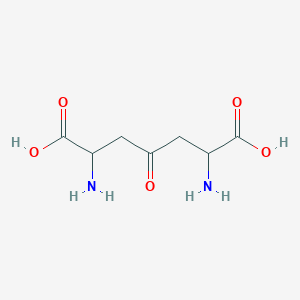
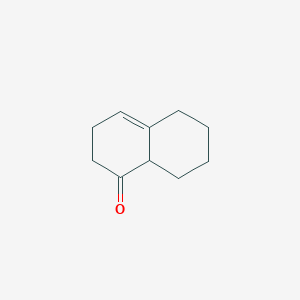
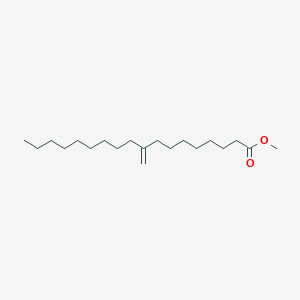
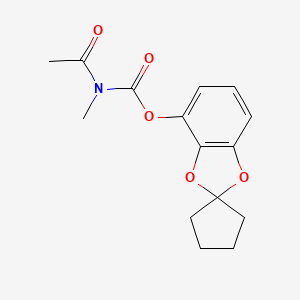
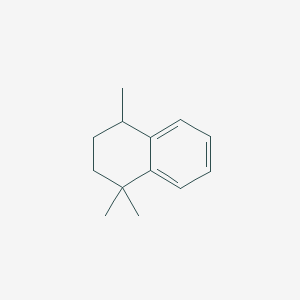
![2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14668800.png)
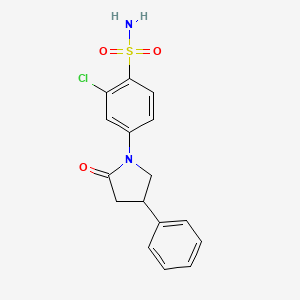
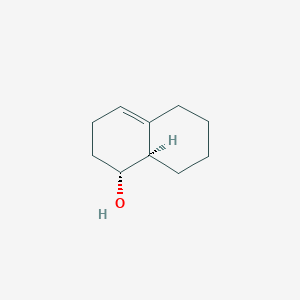
![Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride](/img/structure/B14668832.png)
![Thieno[2,3-b]furan](/img/structure/B14668842.png)
